![molecular formula C15H15NO2 B594536 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol CAS No. 1261896-44-9](/img/structure/B594536.png)

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

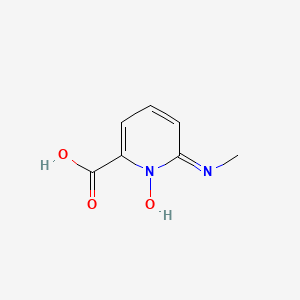

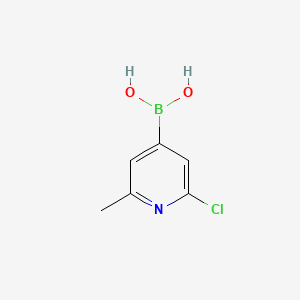

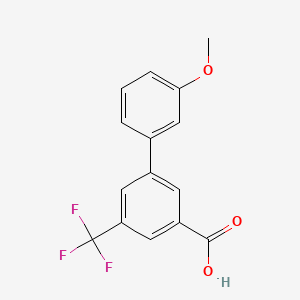

“4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol” is a chemical compound with the CAS Number: 1261896-44-9. Its molecular weight is 241.29 and its IUPAC name is 4’-hydroxy-N,N-dimethyl [1,1’-biphenyl]-3-carboxamide .

Molecular Structure Analysis

The molecular structure of “4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol” is represented by the linear formula C15H15NO2 . The InChI code for this compound is 1S/C15H15NO2/c1-16(2)15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol” include a molecular weight of 241.29 .Applications De Recherche Scientifique

Synthesis and Chemical Properties :

- Xu et al. (2010) demonstrated the synthesis of 2-(Phenylthio)phenols through copper(I)-catalyzed tandem transformation, using dimethyl sulfoxide as the oxidant. This process involved C-S coupling/C-H functionalization, employing a catalyst system including the compound of interest (Xu et al., 2010).

- In another study, Vidya Rani et al. (2020) prepared novel Schiff base ligands and their metal(II) complexes, which showed potential as DNA probes and anticancer agents, highlighting the compound's role in the design of new chemical probes (Vidya Rani et al., 2020).

Catalytic Applications :

- Liu et al. (2014) utilized 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, as a recyclable catalyst for the acylation of inert alcohols and phenols. This study provided insights into the reaction mechanism and highlighted the catalyst's potential for environmental sustainability (Liu et al., 2014).

Pharmaceutical and Biochemical Research :

- Joseph and Rani (2013) explored the antioxidant and biochemical activities of 4-aminoantipyrine based mixed ligand metal complexes, revealing significant antimicrobial and DNA interaction properties. This research underscores the potential pharmaceutical applications of related compounds (Joseph & Rani, 2013).

Structural and Material Science :

- The work by Valkonen et al. (2012) on (E)-2-({[4-(dialkylamino)phenyl]imino}methyl)-4-nitrophenols showed different molecular packing and structural properties due to small structural differences. This study is important for understanding the material properties of similar compounds (Valkonen et al., 2012).

Environmental Applications :

- Tomei and Annesini (2008) investigated the biodegradation of phenolic mixtures in a sequencing batch reactor, providing valuable insights into the environmental processing and breakdown of complex phenolic compounds (Tomei & Annesini, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(2)15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLWGJYDRRKDNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683570 |

Source

|

| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide | |

CAS RN |

1261896-44-9 |

Source

|

| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B594461.png)

![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)